N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide
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Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a chromene ring system. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chromene ring: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the acetylamino group: This step involves the acetylation of an amino group, which can be introduced through a nucleophilic substitution reaction.
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
N-[5-(acetylamino)-2-methoxyphenyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide can be compared with other similar compounds, such as:
- N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide .
- N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide .
These compounds share similar structural features but differ in their specific functional groups, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C26H22N2O5 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |
InChI |
InChI=1S/C26H22N2O5/c1-15-23(30)19-10-7-11-20(25(19)33-24(15)17-8-5-4-6-9-17)26(31)28-21-14-18(27-16(2)29)12-13-22(21)32-3/h4-14H,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
KKFGYZAAPBNHQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NC3=C(C=CC(=C3)NC(=O)C)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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